

A Head-to-Head Comparison of TIGIT-Targeting Drugs in Immuno-Oncology

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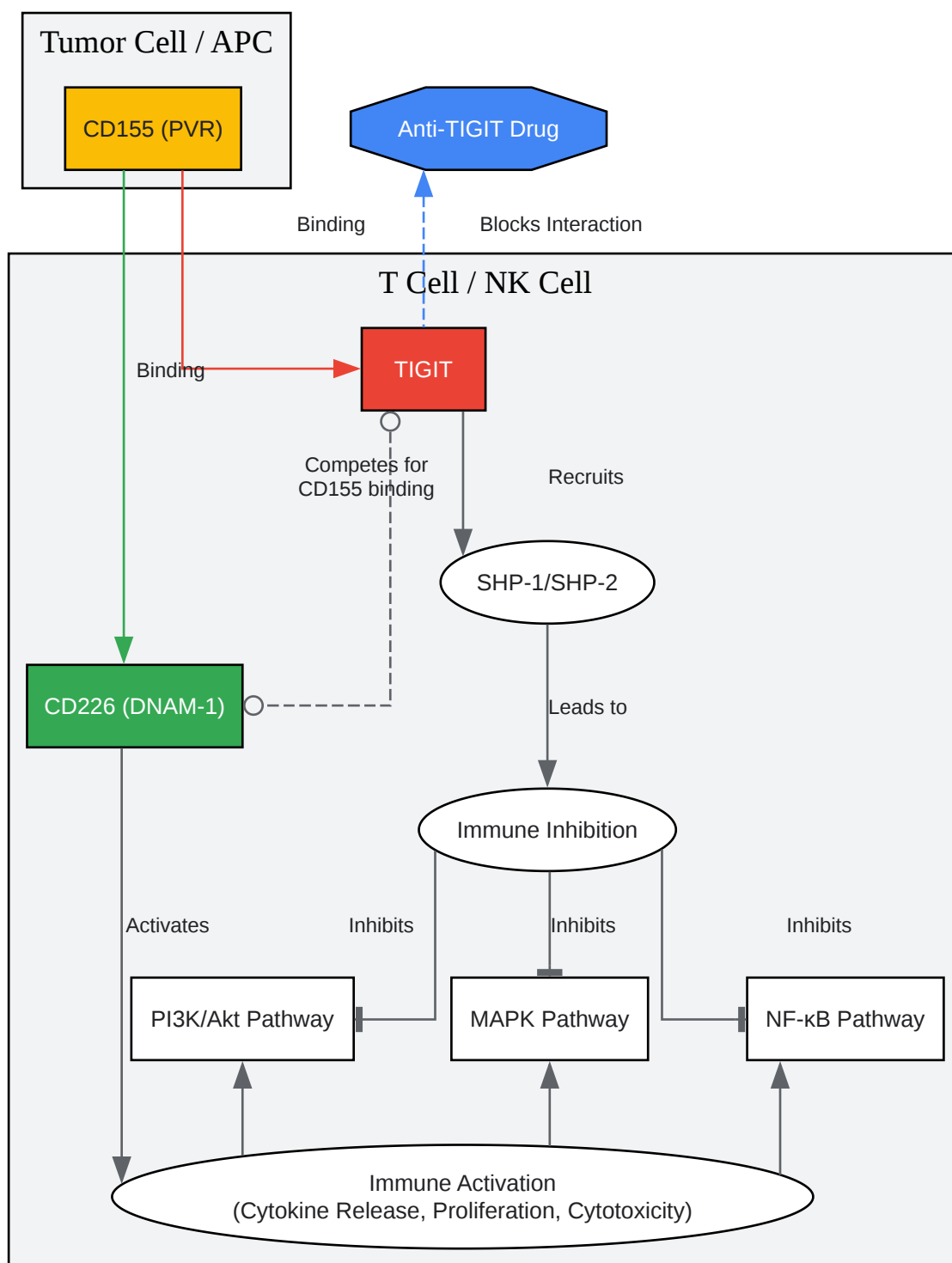
The T-cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory checkpoint receptor in the landscape of cancer immunotherapy.^{[1][2]} Expressed on various immune cells, including T cells and Natural Killer (NK) cells, TIGIT plays a significant role in suppressing anti-tumor immunity.^{[1][2]} Its ligands, primarily CD155 (PVR), are often overexpressed on tumor cells, leading to immune evasion.^{[1][3]} Consequently, blocking the TIGIT-CD155 interaction is a promising therapeutic strategy, with numerous TIGIT-targeting monoclonal antibodies (mAbs) currently in clinical development. This guide provides a head-to-head comparison of prominent TIGIT-targeting drugs, supported by available preclinical and clinical data.

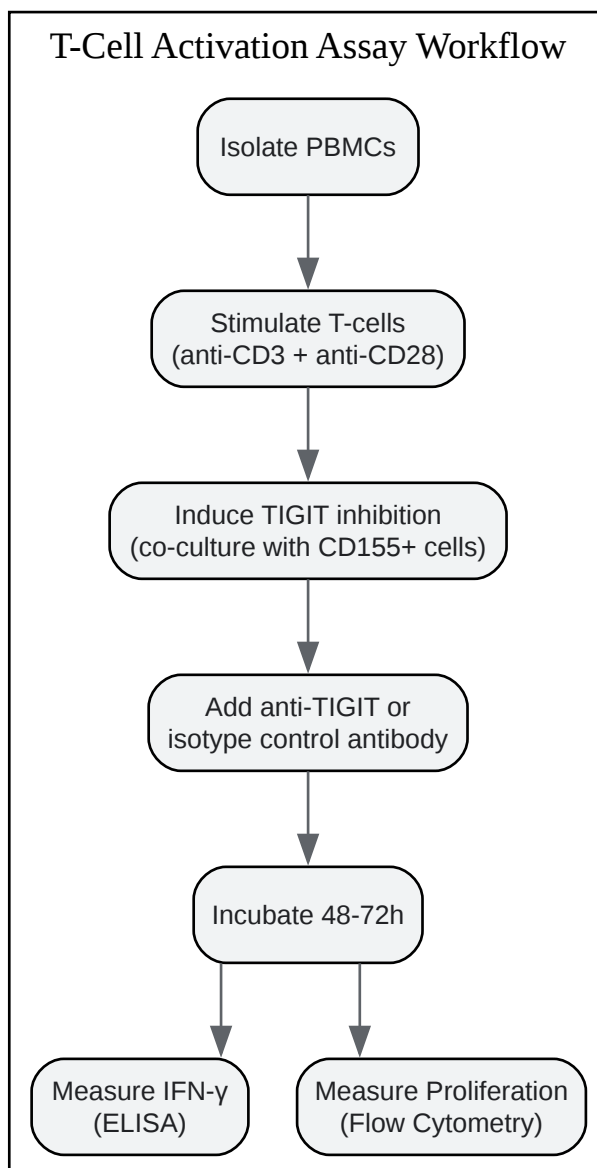
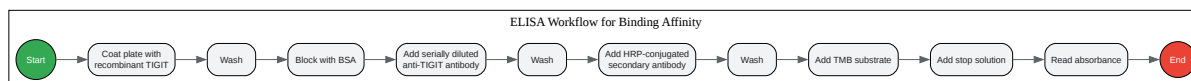
The TIGIT Signaling Pathway

TIGIT functions as a key negative regulator of the immune response. Upon binding to its high-affinity ligand CD155, which is expressed on antigen-presenting cells (APCs) and tumor cells, TIGIT delivers inhibitory signals into T cells and NK cells.^{[1][4][5][6]} This signaling is mediated through the immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoglobulin tail tyrosine (ITT)-like motif in its cytoplasmic domain.^{[1][4]}

TIGIT signaling leads to the suppression of several key downstream pathways, including PI3K-Akt, MAPK, and NF- κ B, ultimately resulting in reduced T cell and NK cell proliferation, cytokine production (e.g., IFN- γ), and cytotoxicity.^{[5][6]} Furthermore, TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155.^[7] By outcompeting CD226, TIGIT

not only delivers its own inhibitory signal but also prevents the activating signals mediated by CD226.[8]





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